4-(1,10-Phenanthrolin-5-yl)benzoic acid
Description
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Properties
IUPAC Name |
4-(1,10-phenanthrolin-5-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O2/c22-19(23)13-7-5-12(6-8-13)16-11-14-3-1-9-20-17(14)18-15(16)4-2-10-21-18/h1-11H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRBWKSTPGMTHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within the Landscape of Substituted 1,10 Phenanthroline Ligand Systems
The 1,10-phenanthroline (B135089) (phen) scaffold is a cornerstone in coordination chemistry, renowned for its rigid, planar structure and its capacity to form stable complexes with a wide range of metal ions. The derivatization of the phenanthroline core allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn influences the characteristics of their metal complexes.
Substituents on the phenanthroline ring can dramatically alter the photophysical and electrochemical properties of the resulting metal complexes. For instance, the introduction of electron-withdrawing or -donating groups can modify the energy levels of the ligand's orbitals, affecting the metal-to-ligand charge transfer (MLCT) transitions that are often responsible for the luminescent properties of these complexes.
4-(1,10-Phenanthrolin-5-yl)benzoic acid fits into a class of 5-substituted phenanthroline derivatives. The synthesis of such compounds can often be achieved through cross-coupling reactions. A plausible and widely utilized method for the synthesis of this compound is the Suzuki coupling reaction. wikipedia.orgorganic-chemistry.org This would involve the palladium-catalyzed reaction of 5-bromo-1,10-phenanthroline (B1267314) with 4-carboxyphenylboronic acid. The synthesis of the 5-bromo-1,10-phenanthroline precursor is a well-established procedure. chemicalbook.com
Table 1: Plausible Synthesis via Suzuki Coupling
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
| 5-bromo-1,10-phenanthroline | 4-carboxyphenylboronic acid | Palladium Complex (e.g., Pd(PPh₃)₄) | Carbonate or Phosphate Base | This compound |
This synthetic strategy offers a direct route to functionalize the phenanthroline core with an aryl carboxylic acid, providing a versatile building block for more complex molecular architectures.
Strategic Significance of Carboxylic Acid Functionality in Molecular Design and Self Assembly
The incorporation of a carboxylic acid group onto the phenanthroline ligand is a strategic design choice that imparts several key functionalities, particularly in the realms of molecular design and self-assembly.
Carboxylic acids are excellent hydrogen-bond donors and acceptors, enabling the formation of predictable and robust supramolecular synthons. This property is instrumental in the construction of higher-order structures through hydrogen bonding interactions. Furthermore, the carboxylate group can act as a secondary binding site for metal ions or can be used to anchor the molecule to surfaces.
The presence of the carboxylic acid allows for the self-assembly of 4-(1,10-Phenanthrolin-5-yl)benzoic acid and its metal complexes into intricate architectures such as metal-organic frameworks (MOFs), coordination polymers, and discrete molecular cages. ias.ac.inresearchgate.net The dual functionality of the phenanthroline unit as a metal-chelating site and the carboxylic acid as a linking group makes this compound an ideal building block for creating multidimensional, functional materials. The interplay between the coordination bonds to the phenanthroline nitrogen atoms and the interactions involving the carboxylic acid group provides a powerful tool for crystal engineering.
Overview of Current Research Trajectories and Prospective Developments for the Compound and Its Analogs
Traditional and Modern Synthetic Pathways to Phenanthroline-Carboxylic Acid Scaffolds
The construction of the phenanthroline-carboxylic acid scaffold can be achieved through various synthetic approaches. These methods often involve either building the phenanthroline core with the carboxylic acid group already present on a precursor or functionalizing a pre-synthesized phenanthroline molecule.
One traditional pathway to obtain carboxylic acid derivatives of 1,10-phenanthroline (B135089) involves the hydrolysis of a corresponding nitrile (-CN) group. mdpi.com This transformation is a fundamental reaction in organic chemistry where the nitrile is converted into a carboxylic acid, typically under acidic or basic conditions with water. semanticscholar.orgumich.edu The process generally occurs in two stages: the nitrile is first hydrolyzed to an amide, which is then further hydrolyzed to the carboxylic acid. umich.edu
For phenanthroline derivatives, this strategy would involve synthesizing a cyanophenanthroline precursor, such as 5-(4-cyanophenyl)-1,10-phenanthroline, followed by a hydrolysis step to yield the final benzoic acid derivative. However, this route can present challenges. The conditions required for hydrolysis (e.g., strong acids or bases) must be compatible with the sensitive phenanthroline core, and unexpected side reactions can sometimes occur, complicating the synthesis and purification process. mdpi.com
Table 1: General Conditions for Nitrile Hydrolysis
| Reagent Type | Typical Conditions | Role of Water | Key Intermediate |
|---|---|---|---|
| Acid-Catalyzed | Strong acid (e.g., H₂SO₄, HCl), Heat | Reactant | Amide |
| Base-Catalyzed | Strong base (e.g., NaOH, KOH), Heat | Reactant | Amide |
| Near-Critical Water | High Temperature (e.g., 310°C) | Solvent, Reactant, Catalyst | Amide |
This table summarizes general methodologies for nitrile hydrolysis, a potential pathway for synthesizing phenanthroline-carboxylic acids.
Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds efficiently. The Suzuki-Miyaura coupling is a particularly powerful method for synthesizing biaryl compounds, such as this compound. tcichemicals.com This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. nih.gov
In the context of synthesizing the target compound, this would involve reacting a halogenated phenanthroline, such as 5-bromo-1,10-phenanthroline (B1267314), with 4-carboxyphenylboronic acid. researchgate.net The key advantages of this approach are its high functional group tolerance, mild reaction conditions, and generally high yields. tcichemicals.com Besides Suzuki-Miyaura, other palladium-catalyzed reactions like the Sonogashira and Hirao couplings have also been employed to functionalize brominated phenanthrolines, allowing for the introduction of various substituents. researchgate.net A significant challenge in this approach is that phenanthroline itself is an effective chelator for transition metals, which can potentially inhibit the catalyst and suppress the reaction. researchgate.net
Table 2: Examples of Cross-Coupling Reactions for Phenanthroline Functionalization
| Reaction Name | Reactants | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organohalide + Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C |
| Sonogashira | Organohalide + Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (alkyne) |
| Hirao | Aryl Halide + Dialkyl Phosphite | Pd catalyst, Base | C-P |
This table highlights key cross-coupling reactions used in the synthesis and derivatization of phenanthroline scaffolds.
To improve synthetic efficiency, reduce waste, and simplify procedures, one-pot and cascade reactions have been developed for synthesizing phenanthroline derivatives. iljs.org.ngscholarsresearchlibrary.com A one-pot synthesis involves carrying out multiple reaction steps sequentially in the same reaction vessel without isolating intermediates. iljs.org.ng This approach is atom- and step-economical. researchgate.net For example, a one-pot, three-component condensation of 1,10-phenanthroline-5,6-dione, an aldehyde, and ammonium (B1175870) acetate (B1210297) can produce 2-phenylimidazo[4,5-f] iljs.org.ngresearchgate.netphenanthroline derivatives in excellent yields under solvent-free conditions. scholarsresearchlibrary.com Similarly, tandem processes, such as a C-H olefination followed by an aza-Michael addition, have been developed to construct complex heterocyclic systems related to phenanthrolines in a single operation. rsc.org These advanced methodologies offer straightforward access to functionalized phenanthroline skeletons which can be precursors to carboxylic acid derivatives. researchgate.net
Reaction Optimization and Catalytic Protocols
Optimizing reaction conditions and employing suitable catalytic systems are essential for the efficient synthesis and derivatization of this compound and its analogues.
Hydrothermal synthesis is a method that employs water at elevated temperatures (typically above 100°C) and pressures in a sealed container, such as a Teflon-lined autoclave. nih.gov These conditions are frequently used in materials chemistry for the synthesis of crystalline materials like metal-organic frameworks (MOFs). In this context, phenanthroline-carboxylic acid ligands like the title compound are used as organic linkers that coordinate to metal ions to form extended, porous structures. For instance, a mixture of a metal salt (e.g., Bi(NO₃)₃·5H₂O) and a phenanthroline-based ligand can be heated in water at temperatures around 190°C (463 K) for several days to yield single crystals of a coordination complex. nih.gov The high temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the final product.
Transition metal catalysis is a cornerstone of modern organic synthesis and is widely used for the derivatization of the 1,10-phenanthroline core. researchgate.net Palladium-catalyzed reactions are particularly prominent. For example, palladium-catalyzed alkoxycarbonylation of bromophenanthrolines provides a direct route to the corresponding esters, which can then be hydrolyzed to carboxylic acids in good yields. researchgate.net
These catalytic systems are versatile, enabling a wide range of functional groups to be introduced onto the phenanthroline scaffold. researchgate.netresearchgate.net SNAr (nucleophilic aromatic substitution) reactions on chloro-substituted phenanthrolines can be used to introduce azide, methoxy, or amino groups. researchgate.net Direct C-H functionalization is an emerging strategy that avoids the need for pre-functionalized halogenated substrates, offering a more atom-economical approach to derivatization, although direct functionalization of phenanthrolines bearing acidic groups like carboxylic acids can be challenging. acs.orgacs.org
Directed Functionalization and Chemical Modification Approaches
The synthesis of specifically substituted 1,10-phenanthroline derivatives is often challenging due to the similar reactivity of its various carbon positions. nih.govacs.org However, modern synthetic methodologies have provided pathways to achieve high regioselectivity, enabling the targeted synthesis of compounds like this compound.
Regioselective Introduction of Aromatic and Heteroaromatic Substituents
The introduction of aryl or heteroaryl groups at specific positions on the 1,10-phenanthroline ring is a key strategy for tuning its electronic and steric properties. The C5 and C6 positions of the phenanthroline core are particularly interesting targets for functionalization. The synthesis of 5-aryl-1,10-phenanthrolines, including the precursor to this compound, can be effectively achieved through modern cross-coupling reactions.
One of the most powerful and widely used methods for this purpose is the Suzuki-Miyaura cross-coupling reaction. organic-chemistry.orgnih.govlibretexts.orgcambridge.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. For the synthesis of this compound, a key intermediate is 5-halo-1,10-phenanthroline, typically 5-bromo-1,10-phenanthroline. This precursor can then be coupled with a suitable arylboronic acid, in this case, 4-carboxyphenylboronic acid or its corresponding ester.
The general reaction scheme is as follows:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| 5-Bromo-1,10-phenanthroline | 4-(Methoxycarbonyl)phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol/Water | Methyl 4-(1,10-phenanthrolin-5-yl)benzoate |
The resulting ester can then be hydrolyzed under basic or acidic conditions to yield the final product, this compound. The choice of catalyst, base, and solvent is crucial for achieving high yields and minimizing side reactions. organic-chemistry.orgnih.govlibretexts.org The properties of ligands based on 1,10-phenanthroline are heavily influenced by the nature and position of their substituents, making the introduction of functional groups a key method for fine-tuning the target compound's properties. researchgate.net
Alternative strategies for the regioselective introduction of aromatic substituents include other palladium-catalyzed cross-coupling reactions such as Stille coupling (using organotin reagents) or direct C-H arylation, although the latter can sometimes suffer from a lack of regioselectivity with the parent 1,10-phenanthroline. However, for pre-functionalized phenanthrolines, direct C-H arylation can be a powerful tool.
Design and Synthesis of Bifunctionalized 1,10-Phenanthroline Ligands
The concept of bifunctional ligands, which possess two or more distinct coordinating or functional sites, is a cornerstone of modern coordination and supramolecular chemistry. The 1,10-phenanthroline framework is an excellent platform for designing such ligands due to the eight available positions for substitution. nih.govacs.org Bifunctionalized phenanthrolines that are structurally related to this compound often incorporate an additional coordinating group or a functional moiety that can participate in secondary interactions.
The synthesis of these ligands often involves a stepwise functionalization strategy. For instance, starting with a di-halogenated 1,10-phenanthroline, it is possible to introduce two different functional groups through sequential, regioselective cross-coupling reactions.
An example of a synthetic approach to a bifunctional phenanthroline ligand bearing a carboxylic acid and another functional group is outlined below:
| Starting Material | Reagent 1 | Reaction 1 | Intermediate | Reagent 2 | Reaction 2 | Final Product (Example) |
|---|---|---|---|---|---|---|
| 5,6-Dibromo-1,10-phenanthroline | 4-(Methoxycarbonyl)phenylboronic acid | Suzuki Coupling (1 eq.) | 5-Bromo-6-(4-methoxycarbonylphenyl)-1,10-phenanthroline | Pyridine-4-boronic acid | Suzuki Coupling | Methyl 4-(6-(pyridin-4-yl)-1,10-phenanthrolin-5-yl)benzoate |
Subsequent hydrolysis of the ester group would yield the corresponding bifunctional carboxylic acid ligand. This approach allows for the creation of ligands with precisely controlled architectures, where one site can coordinate to a metal center while the other is available for further reactions, sensing, or to direct the assembly of supramolecular structures. The introduction of an auxiliary N,N-donor ligand, such as 2,2'-bipyridine (B1663995) or 1,10-phenanthroline, can alter the coordination environment of metal centers, leading to the formation of different structures. mdpi.comsemanticscholar.org The synthesis of various 1,10-phenanthroline carboxylic acids has been reported, often through methods like the oxidation of methyl groups or the hydrolysis of ester or nitrile functionalities. mdpi.comresearchgate.net
Ligand Design Principles and Coordination Capabilities
The 1,10-phenanthroline (phen) unit is a classic and widely utilized chelating ligand in coordination chemistry. It is a rigid, planar, heterocyclic aromatic molecule containing two nitrogen atoms positioned ideally to coordinate to a single metal center in a bidentate fashion. This N,N'-chelation forms a highly stable five-membered ring with the metal ion.
The key characteristics of the phenanthroline moiety include:
Strong Chelation: The geometric arrangement of the two nitrogen donor atoms allows for the formation of strong, stable complexes with a vast range of transition metals.
Rigidity and Planarity: The rigid and planar nature of the fused ring system enhances the stability of its metal complexes and facilitates predictable supramolecular assembly through interactions like π-π stacking.
π-Acceptor Properties: The phenanthroline ring system possesses low-lying π* orbitals, enabling it to act as a π-acceptor ligand. This allows for π-backbonding with electron-rich metals, which further strengthens the metal-ligand bond and influences the electronic properties of the resulting complex.
Photophysical Activity: The extensive π-conjugated system of phenanthroline and its derivatives makes them excellent chromophores. They can absorb ultraviolet light and are often used as "antenna" ligands to sensitize the luminescence of other species, particularly lanthanide ions.
The carboxylate group (–COO⁻), formed upon deprotonation of the benzoic acid moiety, is a versatile and widely studied functional group in the construction of coordination polymers. It is classified as a hard ligand and can bind to metal ions in numerous ways, leading to a remarkable diversity of structural topologies.
The primary coordination modes of the carboxylate group are summarized in the table below.
| Coordination Mode | Description | Structural Implication |
| Monodentate (κ¹) | Only one of the two oxygen atoms coordinates to a single metal center. | Often results in terminal ligands on a complex or simple chain structures. |
| Bidentate Chelate (κ²) | Both oxygen atoms coordinate to the same metal center, forming a four-membered ring. | This mode is less common as the four-membered ring can be strained. |
| Bidentate Bridge (syn-syn) | Both oxygen atoms bridge two different metal centers, with the metal ions on the same side of the C-O-O plane. | A very common and stable mode that frequently leads to the formation of dinuclear units, chains, and layers. |
| Bidentate Bridge (syn-anti) | The two oxygen atoms bridge two metal centers, with the metals on opposite sides of the C-O-O plane. | Leads to the formation of one-dimensional chains or higher-dimensional networks. |
| Bidentate Bridge (anti-anti) | Similar to syn-anti, this mode bridges two metal centers and contributes to the formation of polymeric structures. | Contributes to the structural diversity of coordination polymers. |
This multifunctionality allows the carboxylate group to act as a crucial linker, connecting metal centers into one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks.
The pH of the reaction medium is a critical parameter that profoundly influences the self-assembly process and the final structure of the resulting metal-organic architecture. For a ligand like this compound, pH directly controls the protonation state of the carboxylic acid group.
At low pH values, the carboxylic acid group remains fully protonated (–COOH). In this form, its oxygen atoms have a significantly reduced ability to coordinate to metal ions, and the ligand will primarily bind through its phenanthroline nitrogen atoms. As the pH increases, the carboxylic acid group deprotonates to form the carboxylate anion (–COO⁻). This deprotonation activates the oxygen atoms, making them available to coordinate with metal centers and act as structural linkers.
Therefore, by carefully tuning the pH, it is possible to control the dimensionality and topology of the final product. A slight change in pH can shift the coordination preference of the carboxylate group, leading to the formation of discrete molecules, 1D chains, 2D layers, or complex 3D frameworks from the same set of starting materials. ias.ac.in This pH-dependent structural diversity is a cornerstone of crystal engineering with carboxylate-containing ligands.
Complexation with Transition Metal Ions and Lanthanides
The dual-functionality of this compound makes it an exemplary candidate for constructing coordination compounds with both d-block transition metals and f-block lanthanide ions. The phenanthroline site typically chelates the metal, while the carboxylate site links these units into larger assemblies.
The synthesis of coordination polymers using this ligand and d-block metal ions is typically achieved under solvothermal or hydrothermal conditions. rsc.org In these methods, the ligand and a corresponding metal salt (e.g., nitrate, chloride, or acetate) are sealed in a reaction vessel with a solvent and heated, promoting the crystallization of the final product. The choice of metal ion, solvent, temperature, and pH all play a role in determining the final structure. amazonaws.com
While specific crystal structures for complexes of this compound with many of the listed d-block metals are not widely reported in publicly available literature, its chemical nature allows for predictable coordination behavior based on analogous systems. maynoothuniversity.ienih.govacs.org The phenanthroline moiety is expected to act as a chelating ligand, while the carboxylate group, in its various bridging modes, would link the metal centers. This would likely result in the formation of coordination polymers with diverse dimensionalities.
Table of Expected Coordination Behavior with d-Block Metals
| Metal Ion | Typical Geometry | Expected Structural Motif with this Ligand |
|---|---|---|
| Mn(II) | Octahedral | 1D chains or 2D layers via carboxylate bridging. nih.gov |
| Co(II) | Octahedral, Tetrahedral | Potentially forms 2D or 3D frameworks. |
| Cu(II) | Octahedral (Jahn-Teller distorted), Square Planar | High propensity to form diverse 1D, 2D, and 3D networks. nih.gov |
| Zn(II) | Tetrahedral, Octahedral | Flexible coordination geometry allows for high-dimensional frameworks (2D/3D). rsc.org |
| Cd(II) | Hepta-coordinate, Octahedral | Similar to Zn(II), often forms robust 2D or 3D networks. |
| Ag(I) | Linear, Trigonal Planar | Can form unique helical chains or layered structures. |
Characterization of these complexes would typically involve single-crystal X-ray diffraction to determine the precise 3D structure, infrared (IR) spectroscopy to confirm the coordination of the phenanthroline and carboxylate groups, and thermogravimetric analysis (TGA) to assess thermal stability.
The ligand this compound is exceptionally well-suited for constructing luminescent materials with lanthanide ions, such as Europium(III) and Terbium(III). rsc.org Lanthanide ions themselves have very weak light absorption due to forbidden f-f electronic transitions. To produce strong luminescence, an organic ligand must act as an "antenna".
The process, known as the antenna effect or sensitization, involves three main steps:
The organic ligand (the phenanthroline moiety in this case) absorbs UV light and is excited to a higher energy singlet state.
The energy is transferred from the ligand's excited triplet state to the f-orbitals of the lanthanide ion via a process called intersystem crossing.
The excited lanthanide ion then relaxes to its ground state by emitting light at its own characteristic, sharp, and long-lived wavelengths.
The phenanthroline core is an excellent antenna for sensitizing Eu(III) and Tb(III) emission, while the carboxylate group serves to bridge the lanthanide ions, creating stable and robust metal-organic frameworks (MOFs). rsc.org This combination allows for the creation of highly efficient and stable luminescent materials.
Table of Characteristic Luminescence in Lanthanide Frameworks
| Lanthanide Ion | Typical Emission Color | Characteristic Emission Peaks (nm) | Quantum Yield Potential |
|---|---|---|---|
| Eu(III) | Bright Red | ~590 (⁵D₀ → ⁷F₁), ~612 (⁵D₀ → ⁷F₂) | Can be very high (>40%) in well-designed frameworks. |
| Tb(III) | Bright Green | ~490 (⁵D₄ → ⁷F₆), ~545 (⁵D₄ → ⁷F₅) | Often exhibits very high quantum yields. rsc.org |
| Sm(III) | Orange-Red | ~564, ~600, ~645 | Typically weaker emission than Eu(III) or Tb(III). |
| Dy(III) | Yellowish-White | ~480 (Blue), ~575 (Yellow) | Emission is a combination of blue and yellow bands. |
These luminescent frameworks have potential applications in areas such as chemical sensing, solid-state lighting, and anti-counterfeiting technologies. rsc.org
Exploration of Mixed-Ligand Coordination Compounds
The bifunctional nature of this compound, featuring both a phenanthroline moiety for N,N'-chelation and a benzoic acid group for carboxylate coordination, makes it an ideal candidate for the construction of mixed-ligand coordination compounds. In such systems, this molecule would act as the primary ligand, while secondary, or auxiliary, ligands would be introduced to modulate the dimensionality, topology, and functionality of the resulting metal complexes.
Auxiliary ligands, typically dicarboxylates or other N-donor species, play a crucial role in bridging metal centers that are coordinated by the primary phenanthroline-based ligand. This synergistic interplay between the primary and auxiliary ligands can lead to the formation of diverse supramolecular architectures, ranging from discrete polynuclear complexes to extended one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs). The choice of the auxiliary ligand, including its length, flexibility, and the disposition of its coordinating groups, would be a key determinant of the final structure. For instance, linear dicarboxylates could promote the formation of chain-like or layered structures, while more rigid, angular linkers might favor the assembly of porous frameworks.
Comprehensive Structural Elucidation of Coordination Compounds
A thorough understanding of the coordination compounds derived from this compound would necessitate a suite of analytical techniques to elucidate their structure and properties.
Single-Crystal X-ray Diffraction Analysis of Molecular and Polymeric Structures
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For mixed-ligand complexes of this compound, this technique would provide invaluable information regarding:
Coordination Environment: The geometry around the metal center (e.g., octahedral, tetrahedral), the coordination numbers, and the bond lengths and angles between the metal and the donor atoms of the ligands.
Ligand Conformation: The specific binding modes of both the primary and auxiliary ligands. The phenanthroline moiety is expected to act as a bidentate N,N'-chelating agent, while the carboxylate group could exhibit monodentate, bidentate chelating, or bridging coordination modes.
Intermolecular Interactions: The nature and extent of non-covalent interactions, such as hydrogen bonding (e.g., involving the carboxylate oxygens) and π-π stacking (between the aromatic rings of the phenanthroline units), which play a significant role in stabilizing the crystal packing.
While no specific crystal structures for mixed-ligand complexes of this compound have been reported, studies on analogous systems provide a template for the expected structural motifs. For example, a related complex, [Pb(phen)(4-NB)(CH3COO)], demonstrates the coordination of a simple 1,10-phenanthroline and a substituted benzoate (B1203000) to a metal center, resulting in a monomeric species that forms a 2D supramolecular architecture through hydrogen bonds and π–π interactions. researchgate.net
Spectroscopic Probing of Coordination Environments (e.g., FTIR, UV-Vis, Electronic Absorption Spectroscopy, NMR)
Spectroscopic techniques are essential for characterizing the coordination environment in the bulk material and in solution.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic vibrational modes of the ligands and to probe their coordination to the metal center. Key spectral regions of interest would include the C=N and C=C stretching vibrations of the phenanthroline ring and the asymmetric and symmetric stretching vibrations of the carboxylate group. A shift in the positions of these bands upon coordination, particularly the ν(C=N) and the separation between νas(COO⁻) and νs(COO⁻), would confirm the involvement of these functional groups in bonding to the metal ion.
UV-Vis and Electronic Absorption Spectroscopy: These techniques provide information about the electronic transitions within the molecule. The spectra of the complexes would be expected to show intense absorption bands in the UV region corresponding to π→π* transitions within the aromatic systems of the ligands. Additionally, metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands might appear in the visible region, depending on the nature of the metal ion and its d-electron configuration. These bands are often sensitive to the coordination environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy in solution can provide detailed information about the structure and symmetry of the coordination compound. Shifts in the resonances of the ligand protons and carbons upon coordination can be used to deduce the binding sites and to study the dynamics of the complex in solution.
Thermogravimetric Analysis (TGA) for Framework Stability Assessment
Thermogravimetric analysis is a crucial technique for evaluating the thermal stability of coordination polymers and MOFs. A typical TGA curve for a hydrated mixed-ligand complex of this compound would be expected to show an initial weight loss corresponding to the removal of guest and/or coordinated solvent molecules. This would be followed by a plateau region, the length of which indicates the thermal stability range of the framework. At higher temperatures, a significant weight loss would occur due to the decomposition of the organic ligands, ultimately leaving a metal oxide residue. The decomposition temperature is a key indicator of the robustness of the coordination framework. The thermal stability of such coordination polymers is influenced by the nature of the metal ion and the coordination mode of the ligands. bohrium.com
Morphological Characterization via Scanning Electron Microscopy (SEM)
Scanning electron microscopy is used to investigate the surface morphology and particle size of the synthesized materials. SEM images would reveal the shape and homogeneity of the crystals of the coordination compounds. The morphology of MOF crystals can be influenced by various synthetic parameters, and techniques exist to control the expression of specific crystal facets, which can be important for applications such as catalysis. d-nb.info
Supramolecular Architectures and Self Assembly Driven by 4 1,10 Phenanthrolin 5 Yl Benzoic Acid
Rational Design and Crystal Engineering Principles
The rational design of supramolecular architectures using 4-(1,10-phenanthrolin-5-yl)benzoic acid is predicated on the predictable intermolecular interactions facilitated by its distinct functional moieties. The molecule itself is a bifunctional organic ligand, possessing both a carboxylic acid group, which is a classic hydrogen bond donor and acceptor, and a phenanthroline unit, a rigid, planar system capable of π-π stacking and containing nitrogen atoms that can act as hydrogen bond acceptors.
Role of Directed Hydrogen Bonding Interactions
Hydrogen bonding is a primary driving force in the self-assembly of this molecule. The carboxylic acid group is expected to form robust and directional O-H···O hydrogen bonds, leading to the formation of common supramolecular synthons. For instance, centrosymmetric dimers are a highly probable motif, where two molecules are linked through a pair of O-H···O interactions.
Quantification and Analysis of π-Stacking Interactions and Aromatic Packing
The large, planar, and electron-deficient aromatic system of the 1,10-phenanthroline (B135089) core is highly conducive to π-stacking interactions. These non-covalent interactions are crucial in organizing the molecules in the solid state, often leading to columnar or layered structures. The extent of these interactions can be quantified by analyzing crystallographic data, specifically the centroid-to-centroid distances and the slip angles between adjacent aromatic rings. Typically, centroid-to-centroid distances in the range of 3.3 to 3.8 Å are indicative of significant π-stacking.
The interplay between hydrogen bonding and π-stacking is a key aspect of the crystal engineering of this compound. The directional nature of hydrogen bonds can orient the molecules in a way that optimizes the weaker, but collectively significant, π-stacking interactions, leading to well-defined three-dimensional architectures.
Construction of Discrete and Extended Supramolecular Systems
The versatile binding motifs of this compound allow for the theoretical construction of a variety of supramolecular systems, ranging from discrete assemblies to extended networks.
Formation of Host-Guest Systems and Inclusion Phenomena
While specific examples are not documented, the rigid and concave structure of phenanthroline-based molecules can, in principle, lead to the formation of host-guest systems. By arranging themselves in a specific manner, multiple molecules of this compound could create cavities or channels capable of encapsulating smaller guest molecules. The formation of such inclusion compounds would be driven by a combination of hydrogen bonding, π-stacking, and van der Waals forces between the host framework and the guest.
Assembly into Molecular Tapes and Two-Dimensional Sheet Structures
The formation of one-dimensional molecular tapes and two-dimensional sheets is a plausible self-assembly pathway for this compound. The strong O-H···O hydrogen bonds of the carboxylic acid groups can lead to the formation of linear chains or tapes. These tapes can then be further organized into 2D sheets through weaker interactions, such as π-stacking between the phenanthroline units of adjacent tapes or weaker C-H···O/N hydrogen bonds. The specific arrangement would be highly dependent on the crystallization conditions.
Tunable Assembly from Zero-Dimensional to Multi-Dimensional Networks
The dimensionality of the resulting supramolecular network could potentially be tuned by controlling the crystallization conditions, such as solvent, temperature, and the presence of competing co-formers. For example, in a protic solvent, the formation of discrete, zero-dimensional hydrogen-bonded dimers might be favored. In contrast, in a less polar solvent, the drive to form more extended, higher-dimensional structures through a combination of hydrogen bonding and π-stacking might be enhanced. The introduction of metal ions would lead to the formation of coordination polymers, where the dimensionality and topology are dictated by the coordination geometry of the metal center and the bridging nature of the ligand.
In-depth Analysis of Supramolecular Architectures Driven by this compound
Despite a comprehensive search of available scientific literature, no specific research articles or detailed experimental data were found on the design, synthesis, and characterization of Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs) using the specific ligand this compound. Therefore, it is not possible to provide a detailed article based on the requested outline.
The inquiry focused on the following specific areas:
Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) as Advanced Materials
Elucidation of Structure-Property Relationships in Crystalline Frameworks
The absence of dedicated research on MOFs and CPs constructed from this compound prevents a detailed discussion on the design principles, such as the formation of pillared structures where this ligand might act as a pillar, or its role as a bridging ligand to create specific network topologies. Consequently, information regarding the synthesis conditions (e.g., solvothermal methods, reagent ratios, and reaction times) for such frameworks is unavailable.
Furthermore, without synthesized materials, there is no experimental data on their structural and functional properties. This includes the characterization of porosity, such as Brunauer-Emmett-Teller (BET) surface area, pore volumes, and the nature of channel structures and void spaces that would be critical for applications in gas storage or separation.
Similarly, an elucidation of structure-property relationships is not possible. Such a discussion would require experimental evidence linking the specific arrangement of this compound within a crystalline framework to its resulting physical or chemical properties, for instance, its potential luminescent or catalytic behavior. While research exists on MOFs using either 1,10-phenanthroline or various benzoic acid derivatives as separate components, the specific functionalities and structural implications of the combined "this compound" ligand have not been reported in the context of MOF and CP construction.
Advanced Applications in Materials Science and Catalysis
Heterogeneous and Homogeneous Catalysis
The molecular architecture of 4-(1,10-phenanthrolin-5-yl)benzoic acid, featuring both a robust metal-chelating site and a carboxylate group capable of forming linkages, makes it an exemplary building block for advanced catalytic systems.
Encapsulation and Stabilization of Nanoparticle Catalysts within Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound allows it to act as a versatile ligand in MOF synthesis. The carboxylate group can coordinate with metal centers to build the framework structure, while the uncoordinated phenanthroline unit, pointing into the MOF pores, can serve as a secondary binding site to trap and stabilize catalytically active metal nanoparticles (MNPs). mdpi.comnih.gov
This "ship-in-a-bottle" approach, where MNPs are synthesized within the pre-formed pores of a MOF, prevents the aggregation and leaching of the nanoparticles, which are common causes of catalyst deactivation. mdpi.com The phenanthroline moiety can effectively anchor nanoparticle precursors, leading to the formation of small, well-dispersed MNPs with high catalytic activity. mdpi.comnih.gov While specific MOFs built from this compound for this purpose are an emerging area of research, the strategy has been successfully demonstrated with analogous ligands.
Table 1: Examples of MNP Encapsulation in MOFs Using Functionalized Ligands
| MOF Support | Nanoparticle (MNP) | MNP Size | Catalytic Application | Reference |
|---|---|---|---|---|
| ZIF-8 | Au NPs | - | General Catalysis | nih.gov |
| MIL-101(Cr) | Pd NPs | ~3-7 nm | Nitro Compound Reduction | mdpi.com |
Application in C-C Bond Forming Reactions (e.g., Homocoupling of Aryl Halides, Suzuki Coupling)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for forming carbon-carbon bonds in modern organic synthesis. The efficiency of these reactions heavily relies on the ligand coordinated to the palladium center. 1,10-Phenanthroline (B135089) and its derivatives are known to be highly effective ligands in this context, forming stable and active palladium complexes that facilitate the catalytic cycle.
The this compound ligand is particularly promising. The phenanthroline portion can chelate to a palladium catalyst, while the benzoic acid tail can be used to immobilize the catalytic complex onto a solid support, enabling its use as a heterogeneous catalyst that can be easily recovered and reused. This approach combines the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems. Studies on similar systems have shown excellent yields in Suzuki coupling reactions.
Table 2: Performance of Palladium-Phenanthroline Systems in Suzuki Coupling Reactions
| Aryl Halide | Boronic Acid | Catalyst System | Yield (%) |
|---|---|---|---|
| 4-iodo-benzoic acid | (3-propionamidophenyl)boronic acid | Na2PdCl4/PPh2PhSO3Na | 100 |
Photocatalytic Activity in Organic Pollutant Degradation (e.g., Methylene (B1212753) Blue, Methyl Orange)
The degradation of persistent organic pollutants in wastewater is a critical environmental challenge. Materials based on this compound are poised to contribute significantly to advanced oxidation processes, particularly photocatalysis. When incorporated into coordination complexes or MOFs, the phenanthroline moiety can act as a potent photosensitizer. Upon irradiation with UV or visible light, the ligand can absorb photons and transfer the energy to generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are highly effective in breaking down complex organic molecules like methylene blue (MB) and methyl orange (MO) into simpler, non-toxic substances like CO2 and H2O. mdpi.comscienceopen.com
Lanthanide-based MOFs and composites, in particular, have demonstrated significant photocatalytic activity. The combination of a lanthanide metal center with an organic photosensitizer ligand like this compound could create highly efficient and stable photocatalysts. mdpi.com
Table 3: Photocatalytic Degradation Efficiency of Various Catalysts
| Catalyst | Pollutant | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
|---|---|---|---|---|
| LaCoO3 | Methylene Blue | 150 | ~90 | mdpi.com |
| NiO/Ag/TiO2 | Methylene Blue | 60 | 93.15 | scienceopen.com |
Photofunctional and Luminescent Materials
The rigid, planar, and π-conjugated system of the 1,10-phenanthroline core makes it an ideal scaffold for building photofunctional materials. Its ability to coordinate strongly with metal ions, especially lanthanides, is central to its application in luminescent technologies.
Development as Photosensitizers for Lanthanide Luminescence Enhancement
Lanthanide ions (like Eu³⁺ and Tb³⁺) exhibit sharp, line-like emission spectra and long luminescence lifetimes, making them ideal for applications in lighting, displays, and bio-imaging. However, their direct excitation by light is inefficient. This limitation is overcome by using an organic ligand as an "antenna." The ligand, in this case, this compound, strongly absorbs UV light and efficiently transfers the absorbed energy to the central lanthanide ion, which then emits its characteristic light. This process is known as the antenna effect or sensitized luminescence. nih.govnih.gov
The combination of the highly absorbing phenanthroline unit and the benzoic acid group in a single molecule creates a powerful antenna ligand. Such ligands form stable complexes with lanthanide ions, leading to significant enhancement of their luminescence intensity. nih.gov
Table 4: Luminescence Properties of Lanthanide Complexes with Phenanthroline and Benzoic Acid Derivatives
| Lanthanide Ion | Ligands | Key Emission Peak (nm) | Transition | Reference |
|---|---|---|---|---|
| Eu(III) | p-Nitrobenzoic acid, o-phenanthroline | 613 | ⁵D₀→⁷F₂ | nih.gov |
| Sm(III) | p-Nitrobenzoic acid, o-phenanthroline | - | - | nih.gov |
Fabrication of Luminescent Sensors and Light-Converting Molecular Devices
The luminescence of lanthanide complexes featuring this compound can be highly sensitive to the local chemical environment. The interaction of analytes (e.g., other metal ions, anions, or small organic molecules) with the complex can either enhance or quench the luminescence. This response forms the basis for highly selective and sensitive chemical sensors. For instance, a related compound, 4-(1H-Imidazo[4,5-f] nih.govresearchgate.netphenanthrolin-2-yl)benzaldehyde, has been studied as a solvatochromic and pH-sensitive probe. nih.gov
Furthermore, these luminescent materials can be incorporated into molecular devices for light conversion. They can absorb high-energy light (UV) and re-emit it at lower, specific energies (visible light), a property valuable for applications such as organic light-emitting diodes (OLEDs) and frequency converters in solar cells. The robust and highly conjugated structure of this compound contributes to the stability and efficiency of such devices.
Potential in Optoelectronic Devices and Semiconductor Applications
There is a significant body of research on the use of 1,10-phenanthroline and its derivatives in optoelectronic and semiconductor applications. acs.orgresearchgate.netlabinsights.nl These compounds are known for their robust, planar structures and their ability to form stable complexes with a variety of metal ions, which can lead to desirable photophysical and electronic properties. acs.org These properties are crucial for applications such as sensitizers in dye-sensitized solar cells and as components of luminescent materials. acs.org
However, a direct investigation into the potential of This compound for these specific applications is not readily found in the current body of scientific literature. While its structural similarity to other researched phenanthroline derivatives suggests potential, without dedicated studies, its specific performance characteristics in optoelectronic devices and as a semiconductor material remain speculative.
Gas Adsorption and Separation Properties
The field of gas adsorption and separation heavily utilizes porous materials like metal-organic frameworks (MOFs). nih.gov The design of MOFs often incorporates organic ligands with specific functionalities to enhance the adsorption of gases like carbon dioxide (CO2) and hydrogen (H2).
Investigation of CO2 Gas Adsorption Capabilities
The quest for efficient carbon capture materials has driven extensive research into MOFs. The ability to tune the pore environment and introduce functional sites within the framework can lead to high CO2 adsorption capacities and selectivity. While numerous MOFs have been studied for CO2 capture, there is no specific data available on the CO2 adsorption capabilities of MOFs synthesized using This compound as a ligand.
Evaluation of Hydrogen Storage Capacity in Related MOF Structures
Similarly, MOFs are considered promising candidates for hydrogen storage due to their high surface areas and tunable pore sizes. magtech.com.cnrsc.org Research in this area focuses on optimizing the interaction between hydrogen molecules and the MOF framework to achieve high storage capacities under practical conditions. Although the hydrogen storage capacity of various MOFs has been evaluated, specific studies on MOFs constructed with This compound are not present in the available literature. Therefore, no data on its hydrogen storage capacity can be provided.
Theoretical and Computational Investigations of 4 1,10 Phenanthrolin 5 Yl Benzoic Acid and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of molecular modeling, allowing for a detailed examination of molecular structures and properties based on the principles of quantum mechanics.
Density Functional Theory (DFT) for Ground State Molecular and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for determining the optimized geometry and electronic properties of a molecule in its ground state—the lowest energy and most stable configuration.
Table 1: Representative Predicted Ground State Properties from DFT Calculations (Note: This data is illustrative, based on typical results for similar aromatic compounds, and not from a direct study of 4-(1,10-phenanthrolin-5-yl)benzoic acid.)
| Property | Predicted Value |
| Total Energy | -1185.3 Hartrees |
| Dipole Moment | 4.5 Debye |
| C-C bond (benzoic) | ~1.40 Å |
| C-N bond (phen) | ~1.34 Å |
| Dihedral Angle (phen-benz) | ~35° |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State and Spectroscopic Property Prediction
To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.net TD-DFT extends the principles of DFT to study molecules in their excited states, which are achieved when a molecule absorbs energy, for instance, from UV-visible light. researchgate.net
This method is crucial for predicting the electronic absorption spectra of the molecule. ajol.info Calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net By analyzing the molecular orbitals involved in these electronic transitions, TD-DFT can identify their nature, such as π-π* or n-π* transitions, and characterize them as intramolecular charge transfer (ICT) events. ajol.info For this compound, this would likely involve the transfer of electron density from the benzoic acid moiety to the phenanthroline core upon photoexcitation. researchgate.net
Electronic Structure and Energetic Analyses
Delving deeper into the electronic properties of the molecule, specific analyses derived from quantum chemical calculations can reveal its reactivity and potential interaction sites.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Charge Transfer Characteristics
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, which is relevant for applications in electronics and photonics. nankai.edu.cn For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoic acid portion, while the LUMO would be centered on the electron-deficient phenanthroline rings. researchgate.net This spatial separation of the frontier orbitals is a strong indicator of charge-transfer character upon electronic excitation. nankai.edu.cn The analysis of these orbitals provides insight into the electron-donating and accepting capabilities of different parts of the molecule. researchgate.net
Table 2: Illustrative Frontier Orbital Energies and Related Parameters (Note: This data is illustrative, based on typical results for similar aromatic compounds, and not from a direct study of this compound.)
| Parameter | Value (eV) |
| HOMO Energy | -6.15 |
| LUMO Energy | -2.45 |
| HOMO-LUMO Gap | 3.70 |
| Ionization Potential | 6.15 |
| Electron Affinity | 2.45 |
Molecular Electrostatic Potential (MEP) Surface Analysis for Interaction Sites
The Molecular Electrostatic Potential (MEP) surface provides a visual map of the charge distribution within a molecule. nih.gov It is used to predict how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. actascientific.com
The MEP map is color-coded: regions of negative potential (typically shown in red) are rich in electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the phenanthroline ring and the oxygen atoms of the carboxylic group, indicating these are prime locations for hydrogen bonding or coordination with metal ions. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms. researchgate.net
Molecular Dynamics Simulations and Intermolecular Interaction Modeling
While quantum chemical calculations focus on single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a larger system, such as in a solvent or interacting with other molecules over time. bohrium.com
MD simulations model the movements of atoms and molecules based on classical mechanics. For this compound, MD could be used to simulate its behavior in different solvents to understand solvation effects. It is also invaluable for modeling intermolecular interactions, such as how multiple molecules of the compound might pack together in a solid state or how they might bind to a biological target or a material surface. etflin.com These simulations can reveal preferred orientations, binding energies, and the specific types of non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that govern the molecule's association with its environment. nih.gov This information is critical for predicting crystal morphology and designing materials where intermolecular organization is key. bohrium.com
Future Directions and Emerging Research Areas
Development of Novel Synthetic Methodologies for Precise Structural Control
Future research will likely focus on developing more sophisticated and efficient synthetic routes to 4-(1,10-phenanthrolin-5-yl)benzoic acid and its derivatives, with an emphasis on achieving precise control over the final molecular architecture. While current methods provide access to the basic scaffold, advanced strategies are needed to introduce a variety of functional groups at specific positions on both the phenanthroline and benzoic acid moieties.
Key areas of development are expected to include:
Advanced Catalytic Cross-Coupling Reactions: The application of modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, will enable the introduction of a wide array of substituents onto the phenanthroline core. This will allow for the fine-tuning of the ligand's electronic and steric properties.
Post-Synthetic Modification Strategies: Developing robust post-synthetic modification protocols for both the free ligand and its metal complexes will open up new avenues for creating complex, multifunctional molecules. This could involve selective reactions on either the phenanthroline or the benzoic acid group after the initial synthesis.
These advancements in synthetic methodology will provide a powerful toolbox for creating a diverse library of this compound derivatives with tailored properties for specific applications.
Exploration of Unprecedented Metal-Ligand Architectures and Coordination Environments
The unique combination of a bidentate N,N'-chelating site and a carboxylate group in this compound allows for a rich and diverse coordination chemistry. Future research will delve deeper into exploring the full range of metal-ligand architectures and coordination environments that can be achieved with this versatile ligand.
Emerging research in this area will likely focus on:
Heterometallic and Mixed-Valence Systems: The deliberate design of heterometallic complexes, incorporating two or more different metal ions, could lead to materials with novel magnetic, electronic, or catalytic properties. Similarly, the synthesis of mixed-valence complexes, where the same metal exists in multiple oxidation states, is a promising avenue for developing new electronic materials.
Unconventional Coordination Geometries: While classical coordination geometries are well-established, the steric and electronic properties of derivatized this compound ligands could be used to stabilize unusual or distorted coordination environments around the metal center. This could lead to complexes with unique reactivity and photophysical properties.
Stimuli-Responsive Coordination Polymers: A particularly exciting future direction is the development of "smart" coordination polymers that can change their structure and properties in response to external stimuli such as light, temperature, pH, or the presence of specific guest molecules. The flexible nature of the benzoic acid linker and the potential for functionalization of the phenanthroline ring make this ligand an ideal candidate for building such responsive materials.
The exploration of these novel architectures will not only expand our fundamental understanding of coordination chemistry but also pave the way for the development of new functional materials.
Integration into Multifunctional Hybrid Materials and Composites
A significant area of future research will involve the integration of this compound and its metal complexes into a variety of multifunctional hybrid materials and composites. This will involve moving beyond discrete molecular complexes to create extended structures with emergent properties.
Key research thrusts in this area include:
Metal-Organic Frameworks (MOFs): The use of this compound as a linker in the construction of MOFs is a highly promising area. The phenanthroline unit can be used to introduce specific functionalities, such as catalytic sites or luminescent centers, into the pores of the MOF. By carefully selecting the metal nodes and other organic linkers, it will be possible to create MOFs with tailored pore sizes and chemical environments for applications in gas storage, separation, and catalysis.
Functionalized Polymers and Surfaces: The carboxylic acid group provides a convenient handle for covalently attaching the phenanthroline unit to polymer backbones or onto the surface of materials like silica and gold nanoparticles. This will enable the creation of functionalized polymers for applications such as ion-exchange resins or supported catalysts, as well as modified surfaces for sensing and electrocatalysis.
Luminescent Hybrid Materials: The inherent luminescence of many phenanthroline-based metal complexes can be harnessed to create novel luminescent hybrid materials. By incorporating these complexes into transparent polymer matrices or sol-gel glasses, it will be possible to develop materials for applications in solid-state lighting, optical sensing, and bio-imaging.
The ability to seamlessly integrate this versatile ligand into a wide range of materials will be a key driver of innovation in materials science in the coming years.
Advancement of In-Situ Spectroscopic and Structural Probing Techniques
To fully understand the structure-property relationships in materials based on this compound, it will be crucial to employ and further develop advanced in-situ and operando characterization techniques. These methods allow for the study of materials under real-world operating conditions, providing invaluable insights into their dynamic behavior.
Future research will benefit from the application of techniques such as:
In-Situ X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for probing the local coordination environment and electronic structure of metal centers in real-time. In-situ XAS studies will be essential for understanding the mechanism of catalytic reactions, monitoring changes in coordination geometry during stimuli-responsive behavior, and following the formation of metal complexes and materials.
Time-Resolved and Spatially-Resolved Spectroscopy: Techniques such as time-resolved photoluminescence and transient absorption spectroscopy will be used to study the excited-state dynamics of luminescent materials, providing insights into the mechanisms of energy transfer and quenching. Spatially-resolved techniques, such as confocal fluorescence microscopy, will allow for the visualization of the distribution and behavior of these materials in complex environments, such as within biological cells.
In-Situ X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS): These techniques will be used to monitor changes in the crystalline structure and morphology of materials, such as MOFs and coordination polymers, as they are being synthesized or as they respond to external stimuli. This will provide a detailed picture of the structural transformations that underpin their functional properties.
The data obtained from these advanced characterization techniques will be critical for establishing clear structure-property relationships and for the rational design of new and improved materials.
Synergistic Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental synthesis and characterization will be a cornerstone of future research on this compound. Computational methods, particularly Density Functional Theory (DFT), can provide deep insights into the electronic structure, bonding, and reactivity of molecules and materials, guiding experimental efforts and accelerating the discovery of new functional systems.
Key aspects of this synergistic approach will include:
Predictive Modeling of Ligand Properties: DFT calculations can be used to predict the electronic properties of new this compound derivatives before they are synthesized. This will allow researchers to screen large libraries of virtual compounds and identify the most promising candidates for a particular application.
Understanding Reaction Mechanisms: Computational modeling can be used to elucidate the detailed mechanisms of catalytic reactions and other chemical transformations. By identifying the key intermediates and transition states, these studies can provide valuable insights for the design of more efficient catalysts.
Rational Design of Materials with Tailored Properties: The ultimate goal of this synergistic approach is the rational design of new materials with precisely controlled properties. By combining the predictive power of computational modeling with the synthetic versatility of this compound, it will be possible to create a new generation of functional materials for a wide range of applications. For instance, computational screening can be employed to identify the optimal ligand and metal combinations for achieving desired photophysical or catalytic properties in the resulting complexes. mdpi.comresearchgate.net
The continued development and application of these future research directions will undoubtedly unlock the full potential of this compound as a versatile building block for the creation of advanced functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
